molecular formula C13H10N2 B13938654 1-(pyridin-3-yl)-1H-indole

1-(pyridin-3-yl)-1H-indole

Cat. No.: B13938654
M. Wt: 194.23 g/mol
InChI Key: NFLKJMSYUXZFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)-1H-indole is a heterocyclic compound that combines the structural features of both pyridine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromopyridine with indole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the indole or pyridine ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced indole or pyridine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-(Pyridin-3-yl)-1H-indole can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)-1H-indole: Differing in the position of the pyridine ring, which can affect its chemical reactivity and biological activity.

    1-(Pyridin-4-yl)-1H-indole: Another positional isomer with distinct properties.

    1-(Pyridin-3-yl)-2H-indole: A tautomeric form with different electronic and structural characteristics.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

1-pyridin-3-ylindole

InChI

InChI=1S/C13H10N2/c1-2-6-13-11(4-1)7-9-15(13)12-5-3-8-14-10-12/h1-10H

InChI Key

NFLKJMSYUXZFDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.